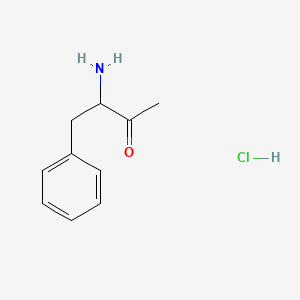

3-Amino-4-phenylbutan-2-one hydrochloride

Übersicht

Beschreibung

3-Amino-4-phenylbutan-2-one hydrochloride is a compound that is structurally related to several pharmacologically active substances and key components in the synthesis of various inhibitors and pharmaceutical agents. Although the exact compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the synthesis, molecular structure, and chemical properties of similar beta-amino acids and their derivatives.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including highly diastereoselective reactions, malonic ester synthesis, and stereoselective aldimine coupling reactions. For instance, the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a component of HIV protease inhibitors, was achieved through cyanohydrin formation . Another related compound, 2-amino-3-phenylbutanoic acid, was prepared using malonic ester synthesis . Additionally, asymmetric synthesis of 3-amino-2-hydroxy-4-phenylbutanoate was accomplished from the coupling reaction between 3-phenyl-2-aminopropanenitrile and a silyl ketene acetal .

Molecular Structure Analysis

X-ray crystallography has been used to determine the molecular structures of compounds similar to 3-Amino-4-phenylbutan-2-one hydrochloride. For example, the structure of a new anti-ulcer agent was elucidated, revealing a rigid bent-rod like conformation . Similarly, the absolute stereochemistry of (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid was determined through X-ray analysis of its methyl ester hydrobromide .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the ability to undergo condensation, substitution, and reduction reactions. For instance, 3-amino-2-hydroxy-4-phenylbutanoic acid was prepared via substitution and condensation, followed by reduction . Tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid were synthesized by replacing the terminal amino group with a tetrazol-1-yl fragment .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by techniques such as NMR, IR, and elemental analysis. For example, the pharmacological activity of racemic 3-(p-chlorophenyl)-4-aminobutanoic acid and its enantiomers was determined, with the R(+) enantiomer showing higher effectiveness . The synthesis of 3,4-disubstituted 4-aminobutanoic acids also highlights the importance of structural features in determining pharmacological activity .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivatives

3-Amino-4-phenylbutan-2-one hydrochloride is utilized in the synthesis of various chemical compounds. For instance, the reactivity of amino and carboxy terminal groups in similar molecules has been exploited for the preparation of tetrazole-containing derivatives, with applications in medicinal chemistry (Putis, Shuvalova, & Ostrovskii, 2008). Another study involved the synthesis and analysis of 3,4-disubstituted aminobutyric acids, demonstrating the significance of this class of compounds in developing pharmacologically active substances (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).

Antimicrobial Applications

A study on hydroxyethylsulfonamides derived from similar compounds reported their potential antimycobacterial activities, indicating the relevance of 3-Amino-4-phenylbutan-2-one hydrochloride in developing treatments against microbial infections (Moreth, Gomes, Lourenço, Soares, Rocha, Kaiser, de Souza, Wardell, & Wardell, 2014).

Applications in Drug Synthesis

This compound has been pivotal in synthesizing key intermediates for drugs. For instance, an enhanced short-chain dehydrogenase was used for the efficient synthesis of an antiviral drug intermediate, highlighting the compound's role in drug development processes (Wu, Zheng, Xiong, Yang, Jiang, Meng, & Shao, 2019).

Pharmaceutical Research

Its derivatives have been synthesized and evaluated for various pharmaceutical properties. In one study, the asymmetric synthesis of 3-amino-2-hydroxy-4-phenylbutanoate, a component of the natural product bestatin and HIV protease inhibitors, was achieved (Ha, Ahn, & Lee, 1999).

Metabolic Studies

Compounds structurally related to 3-Amino-4-phenylbutan-2-one hydrochloride have been identified as metabolites in pharmacological studies, suggesting their potential role in metabolic pathways and drug metabolism (Changchit, Gal, & Zirrolli, 1991).

Safety And Hazards

The safety information for 3-Amino-4-phenylbutan-2-one hydrochloride includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

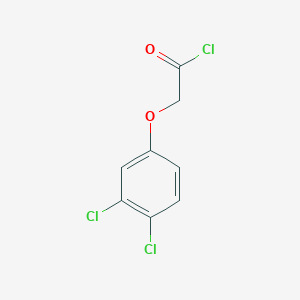

IUPAC Name |

3-amino-4-phenylbutan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-8(12)10(11)7-9-5-3-2-4-6-9;/h2-6,10H,7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCSZKJGITYITB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904729 | |

| Record name | 3-Amino-4-phenyl-2-butanone hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-phenylbutan-2-one hydrochloride | |

CAS RN |

5440-27-7 | |

| Record name | 5440-27-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-4-phenyl-2-butanone hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-phenylbutan-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Phenylsulfanyl)methyl]pyridine](/img/structure/B1281909.png)

![4-[(5-Bromo-2-furyl)methyl]morpholine](/img/structure/B1281917.png)